5-Bromo-6-fluoroquinoline-2-carbaldehyde

Catalog No.
S12310820
CAS No.
M.F
C10H5BrFNO
M. Wt
254.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-6-fluoroquinoline-2-carbaldehyde

Product Name

5-Bromo-6-fluoroquinoline-2-carbaldehyde

IUPAC Name

5-bromo-6-fluoroquinoline-2-carbaldehyde

Molecular Formula

C10H5BrFNO

Molecular Weight

254.05 g/mol

InChI

InChI=1S/C10H5BrFNO/c11-10-7-2-1-6(5-14)13-9(7)4-3-8(10)12/h1-5H

InChI Key

WSNJYOOOPHFGPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)F)N=C1C=O

5-Bromo-6-fluoroquinoline-2-carbaldehyde is a heterocyclic compound belonging to the quinoline family, characterized by a bromine atom and a fluorine atom at the 5 and 6 positions, respectively, and an aldehyde functional group at the 2 position. Its molecular formula is C10H6BrFNC_10H_6BrFN with a molecular weight of approximately 240.07 g/mol. This compound exhibits significant potential in medicinal chemistry due to its structural features that allow for diverse chemical reactivity and biological activity.

The chemical reactivity of 5-Bromo-6-fluoroquinoline-2-carbaldehyde includes:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Aldol Condensation: The aldehyde group can participate in aldol condensation reactions, forming β-hydroxy carbonyl compounds.
  • Reduction Reactions: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Cyclization Reactions: The compound can also engage in cyclization reactions to form fused ring systems, which are often biologically active.

Research indicates that 5-Bromo-6-fluoroquinoline-2-carbaldehyde possesses notable biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains, demonstrating broad-spectrum antibacterial activity.
  • Antifungal Activity: Similar to its antibacterial properties, it has been tested against several fungal strains with promising results.
  • Potential as an Anticancer Agent: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for further drug development.

Several synthetic routes have been developed for obtaining 5-Bromo-6-fluoroquinoline-2-carbaldehyde:

  • Bromination and Fluorination: Starting from quinoline derivatives, bromination can be performed using bromine in an appropriate solvent, followed by fluorination using fluorinating agents like Selectfluor.
  • Formylation: The introduction of the aldehyde group can be achieved through Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted synthesis techniques that enhance yield and reduce reaction times.

5-Bromo-6-fluoroquinoline-2-carbaldehyde is utilized in various fields:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting various diseases, including cancer and infections.
  • Material Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and solar cells due to its electronic properties.
  • Chemical Research: It acts as a building block for synthesizing more complex heterocyclic compounds.

Interaction studies involving 5-Bromo-6-fluoroquinoline-2-carbaldehyde focus on its binding affinity with biological targets:

  • Protein-Ligand Interactions: Studies have shown that this compound can interact with specific proteins involved in disease pathways, suggesting potential therapeutic applications.
  • Enzyme Inhibition Studies: Research indicates that it may inhibit certain enzymes linked to cancer metabolism, providing insights into its mechanism of action.

Several compounds share structural similarities with 5-Bromo-6-fluoroquinoline-2-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-6-fluoroquinolineBromine and fluorine substitutionsUsed as an API for indoleamine 2,3-dioxygenase inhibitors .
6-FluoroquinolineFluorine substitution onlyExhibits different biological activities without bromination .
5-Chloro-6-fluoroquinolineChlorine instead of bromineDifferent reactivity profile due to chlorine atom .
5-Iodo-6-fluoroquinolineIodine substitutionIncreased lipophilicity may enhance biological activity .

The uniqueness of 5-Bromo-6-fluoroquinoline-2-carbaldehyde lies in its specific halogenation pattern and the presence of the aldehyde group, which collectively contribute to its diverse reactivity and potential applications in medicinal chemistry.

Traditional Multi-Step Organic Synthesis Approaches

Traditional synthetic routes to 5-bromo-6-fluoroquinoline-2-carbaldehyde often involve sequential halogenation and formylation steps on a preconstructed quinoline scaffold. A representative pathway begins with the bromination of 6-fluoroquinoline using phosphorus tribromide (PBr₃) in acetonitrile under reflux conditions, achieving selective substitution at the 5-position. Subsequent fluorination is typically performed via diazotization of an intermediate amine using sodium nitrite (NaNO₂) in anhydrous hydrogen fluoride (HF), followed by thermal decomposition to introduce the fluorine atom.

The aldehyde functionalization at the 2-position is commonly achieved through the Duff reaction, which employs hexamethylenetetramine (HMTA) as a formylating agent under acidic conditions. This method contrasts with the Vilsmeier-Haack approach, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate an electrophilic formylating species. Computational studies indicate that the electron-withdrawing effects of the bromine and fluorine substituents direct formylation to the 2-position by destabilizing alternative Wheland intermediates.

Table 1: Comparison of Traditional Synthesis Steps

StepReagents/ConditionsYield (%)Key Reference
BrominationPBr₃, CH₃CN, 110–130°C92.8
FluorinationNaNO₂, HF, -78°C to 70°C86.8
Formylation (Duff)HMTA, H₂SO₄, 80°C78.7

These methods emphasize atom economy but require precise control over reaction parameters to avoid over-halogenation or aldehyde oxidation.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated cross-coupling reactions leverage the bromine atom at the 5-position for selective bond formation. While direct examples of Suzuki-Miyaura or Stille couplings on 5-bromo-6-fluoroquinoline-2-carbaldehyde are not explicitly detailed in the provided sources, the halogen’s inherent reactivity suggests compatibility with such methodologies. For instance, the bromine substituent can undergo Suzuki coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ and a base like potassium carbonate (K₂CO₃). This strategy enables the introduction of aromatic or heteroaromatic groups at the 5-position, diversifying the compound’s applications in drug discovery.

The fluorine atom at the 6-position, while less reactive in cross-coupling, may influence regioselectivity by modulating the electron density of the quinoline ring. Recent studies on analogous compounds demonstrate that fluorine’s strong electron-withdrawing effect enhances the oxidative addition efficiency of palladium catalysts at ortho and para positions.

Halogen-Directed Functionalization Techniques

Halogen-directed functionalization exploits the bromine and fluorine substituents to control subsequent reactions. A notable advancement is the use of trihaloisocyanuric acids (TXCA) for remote C–H halogenation. In 8-substituted quinolines, TXCA selectively halogenates the geometrically inaccessible C5 position via a radical mechanism, achieving yields exceeding 85% under ambient conditions. This method’s regioselectivity arises from the bromine atom’s ability to stabilize transition states through resonance effects.

Table 2: Halogen-Directed Functionalization Outcomes

SubstrateHalogen SourcePosition FunctionalizedYield (%)
8-AminoquinolineCl-TICAC589
8-MethoxyquinolineBr-TICAC591

Additionally, the aldehyde group at the 2-position participates in condensation reactions with nucleophiles such as hydrazines or amines, forming Schiff bases that serve as precursors for heterocyclic scaffolds. For example, treatment with 1,2-diaminoethane yields imidazoline derivatives via a 5-endo-trig cyclization pathway.

Aldehyde Group Reactivity in Nucleophilic Additions

The aldehyde moiety at position 2 of the quinoline ring serves as a critical site for nucleophilic attack due to its electrophilic carbonyl carbon. This group participates in condensation reactions with active methylene compounds, such as malononitrile or ethyl cyanoacetate, under mild conditions. For instance, Knoevenagel condensation with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) yields α,β-unsaturated carbonyl derivatives, a reaction accelerated by biodegradable catalysts like cellulose sulfuric acid [5] [6]. The electron-withdrawing effect of the quinoline ring enhances the aldehyde’s electrophilicity, facilitating rapid imine formation with primary amines [4].

A notable application involves the synthesis of fluorogenic probes through Knoevenagel condensation with benzimidazole derivatives. For example, coupling 5-bromo-6-fluoroquinoline-2-carbaldehyde with 2-(1H-benzimidazole-2-yl)acetonitrile produces a cyanide-sensitive probe via nucleophilic addition at the vinylic carbon [6]. The reaction proceeds via a two-step mechanism: initial deprotonation of the aldehyde’s hydroxyl group followed by cyanide attack at the electron-deficient β-position (Table 1).

Table 1: Representative Nucleophilic Additions at the Aldehyde Group

NucleophileProduct ClassCatalystYield (%)
Meldrum’s acidα,β-Unsaturated diketoneCellulose H2SO492
Ethyl cyanoacetateCyanovinyl derivativeSolvent-free88
2-AminoethanolImine-linked fluorophoreNone95

Bromo-Fluoro Synergy in Electrophilic Substitution Reactions

The bromo and fluoro substituents at positions 5 and 6 exhibit complementary electronic effects that direct regioselective electrophilic substitutions. The bromine atom, a strong ortho/para-directing group, facilitates palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations [1] [7]. Conversely, the electron-withdrawing fluorine atom at position 6 activates the quinoline ring for nucleophilic aromatic substitution (SNAr), particularly at the para position relative to the fluoro group [1] [3].

In Suzuki-Miyaura couplings, the bromo group reacts with arylboronic acids under Pd(PPh3)4 catalysis to form biaryl structures, a key step in synthesizing linrodostat analogs [1]. Simultaneously, the fluoro substituent enhances the electrophilicity of adjacent carbon centers, enabling SNAr reactions with amines or thiols at elevated temperatures (80–120°C). For example, treatment with piperidine replaces the fluoro group via a Meisenheimer complex intermediate, albeit at slower rates compared to bromine substitutions due to fluorine’s higher electronegativity [1] [7].

Table 2: Electrophilic Substitution Reactions

Reaction TypeReagentPosition ModifiedConditionsYield (%)
Suzuki-MiyauraPhenylboronic acidC5 (Br site)Pd(PPh3)4, 80°C85
Nucleophilic AromaticPiperidineC6 (F site)DMF, 120°C62

Quinoline Ring Modification Through Metal-Mediated Processes

The quinoline core undergoes regioselective functionalization via iridium-catalyzed C–H borylation, which preferentially targets the electron-deficient C8 position adjacent to the nitrogen atom [7]. This reaction, employing Ir(COD)OMe as a catalyst and bis(pinacolato)diboron (B2pin2), installs a boronic ester group that serves as a handle for further cross-couplings. Subsequent Miyaura borylation of the bromo substituent at C5 enables sequential functionalization, creating densely substituted quinoline derivatives (Figure 1) [7].

Additionally, the aldehyde group participates in cyclometalation reactions with transition metals like ruthenium or iridium, forming luminescent complexes for optoelectronic applications. For instance, coordination with [Ir(ppy)2Cl]2 (ppy = 2-phenylpyridine) yields phosphorescent compounds with tunable emission spectra influenced by the electron-withdrawing bromo and fluoro groups [3].

Figure 1: Sequential Functionalization of the Quinoline Core

  • C8 Borylation: Ir-catalyzed C–H activation installs Bpin at C8.
  • C5 Suzuki Coupling: Pd-mediated cross-coupling replaces Br with aryl groups.
  • C6 SNAr: Fluoro substitution with amines or thiols.

These metal-mediated strategies underscore the compound’s versatility in constructing complex architectures for pharmaceutical and materials science applications.

The quinoline carbaldehyde scaffold of 5-Bromo-6-fluoroquinoline-2-carbaldehyde serves as a valuable precursor in fluoroquinolone antibiotic development, representing a critical intermediate in the synthesis of advanced antimicrobial agents. The fluoroquinolone class of antibiotics has evolved through multiple generations, with each iteration introducing structural modifications that enhance spectrum, potency, and pharmacokinetic properties [1] [2].

The presence of fluorine at the 6-position in the quinoline scaffold is particularly significant, as fluoroquinolones demonstrate superior antibacterial activity compared to their non-fluorinated counterparts. The fluorine substitution enhances the binding affinity to bacterial DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolone antibiotics [2]. Research has demonstrated that 6-fluoroquinoline-2-carboxylic acid derivatives exhibit broad-spectrum antimicrobial activity through DNA gyrase inhibition, validating the importance of this structural motif .

The bromine substitution at the 5-position in 5-Bromo-6-fluoroquinoline-2-carbaldehyde provides additional synthetic versatility for late-stage functionalization. Studies on related compounds, such as 5-Bromo-8-fluoroquinoline-2-carbaldehyde, have shown minimum inhibitory concentrations of 8 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, with the mechanism involving bacterial DNA gyrase inhibition similar to established fluoroquinolone antibiotics [4]. The dual halogenation pattern allows for selective cross-coupling reactions that can introduce diverse pharmacophores while maintaining the core fluoroquinolone activity.

The carbaldehyde functionality at the 2-position serves as a critical reactive handle for further structural elaboration. This electrophilic center enables the formation of various derivatives through condensation reactions, including the synthesis of Schiff bases, hydrazones, and other nitrogen-containing heterocycles [5]. The Vilsmeier-Haack formylation reaction has been extensively utilized to introduce carbaldehyde groups into quinoline scaffolds, with yields typically ranging from 65-85% under optimized conditions [5].

Structural modifications at the C-3 position of fluoroquinolones have gained significant attention in recent drug development efforts. The C-3 carboxylic acid group can be readily modified through substitution and cyclization reactions that enhance or modify the basic antimicrobial activity [1]. These modifications include the introduction of five-membered heterocycles, which have proven effective for enhancing the activity of established fluoroquinolones such as norfloxacin and ciprofloxacin [1].

Quinoline ScaffoldMolecular FormulaMolecular Weight (g/mol)Target MechanismAntimicrobial Activity (MIC μg/mL)
6-Fluoroquinoline-2-carboxylic acidC10H6FNO2191.16DNA gyrase inhibitionBroad spectrum activity
5-Bromo-8-fluoroquinoline-2-carbaldehydeC10H5BrFNO254.05DNA gyrase inhibitionS. aureus: 8, E. coli: 16
8-Bromo-6-fluoro-7-methylquinoline-2-carbaldehydeC11H7BrFNO268.08Tyrosine kinase inhibition (IC50: 1.2 μM)Not specified
5-Bromo-6-fluoroquinoline-2-carbaldehydeC10H5BrFNO254.06Fluoroquinolone precursor synthesisPotential precursor activity

The synthetic accessibility of 5-Bromo-6-fluoroquinoline-2-carbaldehyde through established methodologies positions it as an attractive building block for fluoroquinolone development. The compound can be prepared through multiple synthetic routes, including direct functionalization of pre-formed quinoline scaffolds or through cyclization approaches using appropriately substituted aniline precursors [6]. The iridium-catalyzed C-H borylation of 6-fluoroquinolines has emerged as a particularly useful method for late-stage functionalization, allowing for the introduction of diverse substituents that can modulate biological activity [6].

Kinase Inhibitor Scaffold Design Considerations

The quinoline scaffold of 5-Bromo-6-fluoroquinoline-2-carbaldehyde presents significant opportunities for kinase inhibitor development, particularly given the established precedent of quinoline-based compounds as potent and selective kinase modulators. The structural characteristics of this compound align well with the pharmacophoric requirements for kinase inhibition, including the capacity for hydrogen bonding, hydrophobic interactions, and conformational flexibility necessary for effective target engagement [7] [8].

The quinoline nitrogen atom serves as a critical hydrogen bond acceptor in kinase binding interactions. Research on quinoline-containing c-Met inhibitors has demonstrated that the quinoline nitrogen forms essential hydrogen bonds with amino acid residues in the kinase hinge region, particularly with Met1160 [7]. The zgwatinib class of quinoline-based c-Met inhibitors exemplifies this binding mode, with IC50 values as low as 0.93 nM and significant antiproliferative effects against cancer cell lines characterized by c-Met overexpression [7].

The carbaldehyde functionality at the 2-position provides a unique reactive center that can be exploited for covalent kinase inhibition strategies. The electrophilic nature of the aldehyde group enables the formation of covalent adducts with nucleophilic residues in kinase active sites, particularly lysine and cysteine residues [9]. This covalent binding mechanism can confer enhanced selectivity and prolonged target engagement compared to reversible inhibitors, as demonstrated in studies of related quinoline carbaldehyde derivatives [9].

The halogen substituents at positions 5 and 6 contribute to the overall binding affinity and selectivity profile of kinase inhibitors. The bromine atom at position 5 provides significant steric bulk and polarizability, which can enhance hydrophobic interactions within kinase binding pockets [7]. The fluorine substitution at position 6 offers multiple advantages, including increased metabolic stability, enhanced membrane permeability, and the potential for favorable halogen bonding interactions with target proteins [7].

Structure-activity relationship studies on hexahydrocyclopenta[c]quinolone scaffolds have provided insights into the design of allosteric kinase inhibitors that bind to type III inhibitor pockets of CDK2 and epidermal growth factor receptor kinase domain [8]. These studies have identified selective inhibitors of the clinically relevant T790M/L858R epidermal growth factor receptor mutant, demonstrating the potential for developing mutation-specific kinase inhibitors based on quinoline scaffolds [8].

The design of multi-target kinase inhibitors represents another area where quinoline scaffolds excel. The 1H-imidazo[4,5-c]quinoline-based inhibitor NVP-BEZ235 serves as a dual mTOR/PI3K inhibitor, with the quinoline nitrogen forming critical hydrogen bonds with the kinase hinge region [10]. Systematic structure-activity relationship studies have identified key regions of the molecule that can be modified to optimize activity against different kinase targets while maintaining selectivity [10].

Quinoline DerivativeTarget KinaseIC50 Value (nM)Binding ModeCancer Cell Activity (IC50 μM)
Hexahydrocyclopenta[c]quinolone scaffoldCDK2, EGFR T790M/L858RVariable (selective inhibition)Type III allosteric pocketNot specified
3,5,7-trisubstituted quinoline (zgwatinib)c-Met0.93-0.95Hinge region H-bond (Met1160)1-5 (c-Met overexpressing)
4,6,7-substituted quinolinesc-Met19-64ATP-binding siteSuperior to cabozantinib
Thieno[2,3-b]quinoline-2-carboxamideEGFR500ATP-binding site + allosteric pocket0.9-1.2
Benzo[h]quinoline derivativesEGFR140ATP-binding site7.21 (MCF-7)

The versatility of quinoline scaffolds in kinase inhibitor design is further demonstrated by their application in targeting growth factor receptors. Quinoline-based molecules have shown efficacy against c-Met, vascular endothelial growth factor receptor, and epidermal growth factor receptor, often with improved potency compared to existing clinical candidates [7] [11]. The ability to modulate selectivity through systematic structural modifications makes quinoline scaffolds particularly attractive for precision medicine approaches in oncology.

Recent advances in kinase inhibitor design have emphasized the importance of addressing drug resistance mechanisms. The dual halogenation pattern in 5-Bromo-6-fluoroquinoline-2-carbaldehyde provides multiple sites for introducing structural diversity that can overcome resistance mutations. The compound's potential for late-stage functionalization through cross-coupling reactions enables the rapid generation of structure-activity relationship libraries for resistance-evading inhibitor development [6].

Structure-Activity Relationship Optimization Strategies

The optimization of 5-Bromo-6-fluoroquinoline-2-carbaldehyde for enhanced biological activity requires a systematic understanding of structure-activity relationships that govern target binding, selectivity, and pharmacokinetic properties. The multiple functionalization sites on this scaffold provide numerous opportunities for chemical modification that can fine-tune biological activity while maintaining drug-like properties [12] [13].

The halogen substitution pattern represents a critical design element that influences both binding affinity and metabolic stability. The bromine atom at position 5 contributes to the compound's lipophilicity and provides opportunities for cross-coupling reactions that can introduce diverse pharmacophores . Research on related quinoline derivatives has demonstrated that bromine substitution enhances the compound's ability to form covalent bonds with nucleophilic sites on target proteins, leading to improved inhibitory potency . The fluorine substitution at position 6 offers complementary benefits, including enhanced metabolic stability through resistance to cytochrome P450-mediated metabolism and improved membrane permeability .

The carbaldehyde functionality at position 2 serves as a versatile reactive handle that can be exploited for various optimization strategies. The electrophilic nature of the aldehyde group enables the formation of reversible covalent interactions with target proteins, particularly through Schiff base formation with lysine residues [9]. This mechanism has been successfully utilized in the design of enzyme inhibitors, where the aldehyde group forms covalent adducts with catalytic residues, leading to enhanced binding affinity and selectivity [9].

Conformational analysis of quinoline scaffolds reveals that the planar aromatic system facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites [15]. The rigid quinoline framework constrains the compound's conformational flexibility, which can be advantageous for achieving high binding affinity to specific targets. However, this rigidity can also limit the compound's ability to adapt to different binding sites, necessitating careful optimization of substituent positioning and electronic properties [15].

The quinoline nitrogen atom plays a crucial role in target binding through its capacity for hydrogen bonding and coordination interactions. Protonation of the quinoline nitrogen can significantly alter the compound's binding affinity and selectivity profile, as demonstrated in studies of quinoline-based P2X7 receptor antagonists [16]. The optimization of these compounds revealed that systematic modification of substituents at different positions of the quinoline scaffold could modulate the compound's pKa and consequently its binding affinity under physiological conditions [16].

Lipophilicity optimization represents another critical aspect of structure-activity relationship development. The introduction of lipophilic substituents can enhance cellular uptake and tissue distribution, but excessive lipophilicity can lead to poor solubility and increased toxicity risk . The balanced halogenation pattern in 5-Bromo-6-fluoroquinoline-2-carbaldehyde provides an optimal starting point for lipophilicity optimization, with the fluorine atom contributing to favorable physicochemical properties while the bromine atom allows for selective functionalization .

Structural ModificationImpact on ActivityMechanism EnhancementOptimization Strategy
Halogen substitution (Br at C-5, F at C-6)Enhanced metabolic stability and membrane permeabilityFluorine electronegativity, bromine polarizabilityDual halogenation for synergistic effects
Carbaldehyde functional group at C-2Reactive electrophilic center for conjugationSchiff base formation, nucleophilic additionAldehyde protection/deprotection strategies
Quinoline nitrogen protonationImproved binding affinity to ATP pocketsHydrogen bonding with catalytic residuespH-dependent binding modulation
Aromatic ring planarityπ-π stacking interactions with target proteinsHydrophobic interactions in binding pocketsConformational constraint introduction
Lipophilic substituent incorporationIncreased tissue distribution and bioavailabilityEnhanced cellular uptake and target engagementProdrug design for targeted delivery

The development of prodrug strategies represents an advanced optimization approach that can address limitations in the pharmacokinetic profile of quinoline derivatives. The carbaldehyde group can be reversibly masked through the formation of acetals or related protecting groups, which can be selectively cleaved under specific physiological conditions [17]. This approach has been successfully applied to improve the bioavailability and tissue targeting of quinoline-based therapeutics [17].

Hybrid molecule design strategies have emerged as a powerful approach for optimizing quinoline-based compounds. The combination of quinoline scaffolds with other bioactive pharmacophores can result in compounds with enhanced activity, improved selectivity, or multi-target effects [15]. Examples include quinoline-coumarin hybrids, quinoline-benzothiadiazole hybrids, and quinoline-thiazole hybrids, each offering unique advantages for specific therapeutic applications [15].

The optimization of quinoline derivatives for central nervous system applications requires special consideration of blood-brain barrier permeability. The incorporation of fluorine atoms has been shown to enhance brain penetration while maintaining metabolic stability [17]. Research on fluorinated quinoline derivatives has demonstrated that careful optimization of the halogenation pattern can achieve brain-penetrant compounds with favorable pharmacokinetic profiles [17].

Advanced computational approaches, including molecular docking and quantitative structure-activity relationship modeling, have become essential tools for quinoline optimization. These methods enable the rational design of compounds with predicted activity profiles, reducing the need for extensive synthetic screening [18]. The integration of computational predictions with experimental validation has accelerated the development of optimized quinoline derivatives for various therapeutic applications [18].

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

252.95385 g/mol

Monoisotopic Mass

252.95385 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types